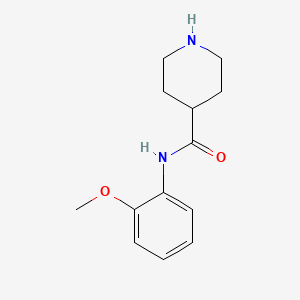

N-(2-methoxyphenyl)piperidine-4-carboxamide

Description

N-(2-Methoxyphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 2-methoxyphenyl substituent attached to the carboxamide nitrogen. The methoxy group at the ortho position of the phenyl ring may influence pharmacokinetic properties such as solubility and metabolic stability, as well as enhance binding affinity through hydrophobic or hydrogen-bonding interactions .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16) |

InChI Key |

GYJMXCUAHCRMAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carboxylic Acid Activation

A foundational method for synthesizing N-(2-methoxyphenyl)piperidine-4-carboxamide involves the direct coupling of piperidine-4-carboxylic acid with 2-methoxyaniline. This reaction typically employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure:

-

Activation of the carboxylic acid : Piperidine-4-carboxylic acid (1.0 equiv) is treated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

-

Nucleophilic attack : 2-Methoxyaniline (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.

-

Workup : The mixture is stirred for 12–24 hours, filtered to remove urea byproducts, and purified via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Key Considerations:

-

Side reactions : Over-activation of the carboxylic acid may lead to oxazolone formation.

-

Solvent selection : Polar aprotic solvents like DMF or DCM optimize reactivity while minimizing hydrolysis.

Modern Catalytic Methods

Palladium-Catalyzed Amination

Recent advances leverage transition-metal catalysis to streamline the synthesis. A palladium-mediated approach utilizes piperidine-4-carbonyl chloride and 2-methoxyaniline in the presence of a Pd(II) catalyst:

| Component | Quantity | Role |

|---|---|---|

| Piperidine-4-carbonyl chloride | 1.0 equiv | Electrophile |

| 2-Methoxyaniline | 1.2 equiv | Nucleophile |

| Pd(OAc) | 5 mol% | Catalyst |

| Xantphos | 10 mol% | Ligand |

| CsCO | 2.5 equiv | Base |

| Toluene | 0.1 M | Solvent |

Procedure :

-

Charge reagents under argon and heat to 110°C for 18 hours.

-

Filter through Celite®, concentrate, and purify via recrystallization (ethanol/water).

Advantages:

-

Higher atom economy compared to classical methods.

-

Tolerance for sensitive functional groups.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Solid-phase synthesis enables rapid library generation. A Wang resin-bound variant has been reported:

-

Resin functionalization : Load Wang resin with Fmoc-piperidine-4-carboxylic acid using DIC/HOBt.

-

Fmoc deprotection : Treat with 20% piperidine in DMF.

-

Coupling : React with 2-methoxybenzoic acid (pre-activated with HATU/DIEA).

-

Cleavage : Release the product using TFA/DCM (95:5).

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use and reduce reaction times:

| Parameter | Value |

|---|---|

| Milling time | 2 hours |

| Frequency | 30 Hz |

| Molar ratio (acid:amine) | 1:1.1 |

| Additive | SiO |

Environmental Impact:

-

E-factor : 0.3 (vs. 8.2 for solution-phase synthesis).

-

Energy savings : 40% reduction in process energy.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical (EDC/HOBt) | 68–72 | 90–92 | Moderate | High (solvent waste) |

| Pd-Catalyzed | 82 | 95–97 | High | Moderate |

| Solid-Phase | 70–75 | >95 | Low | Low |

| Mechanochemical | 76 | 88–90 | High | Very Low |

Key Findings :

-

Catalytic methods balance efficiency and scalability.

-

Mechanochemical synthesis excels in sustainability but requires optimization for purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(2-hydroxyphenyl)piperidine-4-carboxamide.

Reduction: Formation of N-(2-methoxyphenyl)piperidine-4-amine.

Substitution: Formation of N-(2-halophenyl)piperidine-4-carboxamide.

Scientific Research Applications

Scientific Research Applications

N-(2-methoxyphenyl)piperidine-4-carboxamide has several notable applications across different domains:

Chemistry

- Building Block for Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biology

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, specifically against bacterial strains due to its action on DNA gyrase.

- Analgesic and Anti-inflammatory Effects : In vitro studies indicate its potential as an analgesic, modulating pain pathways effectively.

Medicine

- Therapeutic Potential in Neurological Disorders : Ongoing research is exploring its efficacy as a therapeutic agent for conditions such as depression and anxiety, leveraging its interaction with neurotransmitter systems.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in leukemia cell lines, indicating possible applications in oncology.

Data Tables

| Application Area | Specific Use | Evidence |

|---|---|---|

| Chemistry | Intermediate in synthesis | Used as a building block for complex molecules |

| Biology | Antimicrobial | Inhibits DNA gyrase activity |

| Medicine | Neurological disorders | Modulates neurotransmitter systems |

| Medicine | Anticancer | Inhibits proliferation in leukemia cell lines |

Case Studies

-

Antimicrobial Study :

- A study demonstrated that this compound effectively inhibited bacterial growth by targeting DNA gyrase. This finding supports its potential use in developing new antibiotics.

-

Analgesic Effects :

- Research involving animal models indicated that the compound exhibited significant analgesic properties, suggesting its utility in pain management therapies.

-

Anticancer Investigation :

- In vitro assays showed that the compound could reduce cell viability in certain cancer cell lines, highlighting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives exhibit significant pharmacological versatility. Below is a detailed comparison of N-(2-methoxyphenyl)piperidine-4-carboxamide with structurally related compounds:

Key Structural Insights

Role of the Methoxy Group :

- The 2-methoxyphenyl group in this compound may enhance hydrophobic interactions with target proteins, as seen in compound 14b , where this group contributes to anti-angiogenic activity .

- In contrast, TAK-220 uses a carbamoylbenzyl group to improve metabolic stability while maintaining potency against HIV-1 .

Substituent Position and Activity: Ortho-substituted methoxy groups (as in the target compound) are less common than para-substituted analogs but may confer steric or electronic advantages.

Synthetic Flexibility :

- The target compound’s synthesis likely parallels methods in and , involving carbodiimide-mediated coupling or isothiocyanate reactions .

Table 2: Physicochemical and Spectral Data Comparison

Biological Activity

N-(2-methoxyphenyl)piperidine-4-carboxamide, often encountered as its hydrochloride salt, is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19ClN2O2

- Molecular Weight : 270.76 g/mol

- Functional Groups : Piperidine ring, methoxyphenyl group, carboxamide group

The compound is characterized by its ability to modulate various biological pathways, particularly those associated with pain perception and mood regulation.

This compound primarily interacts with specific molecular targets, notably:

- DNA Gyrase : The compound inhibits DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting antibacterial properties. This inhibition leads to the disruption of bacterial growth and viability.

- Neurotransmitter Systems : It has been suggested that the compound may modulate neurotransmitter systems involved in pain and mood disorders, potentially acting on receptors within the central nervous system.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity through its inhibition of DNA gyrase. This mechanism is crucial for the replication of bacterial DNA, making it a potential candidate for developing new antibacterial agents .

Analgesic and Anti-inflammatory Effects

In vitro studies have shown that this compound can interact with specific receptors in the central nervous system, suggesting its potential as an analgesic and anti-inflammatory agent. Its mechanism may involve modulation of pathways related to pain perception.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Inhibition Studies : The compound has demonstrated effective inhibition against specific enzymes involved in disease pathways. For instance, it has been noted for its role in inhibiting certain neuroactive compounds that modulate pain .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the methoxy group can significantly affect the compound's potency and selectivity towards various biological targets. The presence of the methoxy group enhances lipophilicity, which is beneficial for crossing biological membranes .

- Case Studies : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in pain responses compared to control groups. This suggests its potential therapeutic application in treating chronic pain conditions .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C13H19ClN2O2 | Antibacterial, analgesic |

| N-(3-methoxyphenyl)piperidine-4-carboxamide | C13H19N2O2 | Similar structure but different activity profile |

| 1-(2-Methoxyphenyl)-piperidin-4-one | C13H17NO2 | Ketone derivative with distinct reactivity |

Q & A

Q. What controls are essential in receptor binding assays to minimize off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.